molecular formula C17H18BrN5O2S2 B2894400 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1206992-90-6

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

カタログ番号: B2894400
CAS番号: 1206992-90-6
分子量: 468.39
InChIキー: PAHWFPGPHXBGKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a 4-bromophenyl-substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a 5-methyl-1,3,4-thiadiazole ring. This structure combines halogenated aromaticity, a flexible methoxyethyl chain, and a sulfur-rich heterocyclic system, which are common motifs in bioactive molecules targeting enzymes or receptors .

特性

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2S2/c1-11-21-22-16(27-11)20-15(24)10-26-17-19-9-14(23(17)7-8-25-2)12-3-5-13(18)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHWFPGPHXBGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Structural Variations in Key Substituents

The target compound’s analogs differ primarily in:

  • Imidazole substituents : Varying aryl groups (e.g., bromophenyl, chlorophenyl) or alkyl chains (e.g., methoxyethyl).
  • Acetamide-linked heterocycles : Substitution of 1,3,4-thiadiazole with thiazole or modifications to the heterocyclic substituents.
Table 1: Key Structural Analogs and Molecular Data
Compound Name Imidazole Substituent Acetamide-Linked Heterocycle Molecular Formula Molecular Weight CAS Number Reference
Target Compound 2-Methoxyethyl 5-Methyl-1,3,4-thiadiazole C₁₉H₁₉BrN₅O₂S₂ 520.9* Not Provided -
2-((5-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 3-Chlorophenyl 5-Methyl-1,3,4-thiadiazole C₂₀H₁₅BrClN₅OS₂ 520.9 1226428-02-9
2-((5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 2-Methoxyethyl Thiazole C₁₇H₁₇BrN₄O₂S₂ 453.4 1206997-10-5
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9 from ) 4-Methoxyphenyl Thiazole C₂₀H₁₆FN₃O₂S₂ 437.5 Not Provided

*Molecular weight inferred from analog in .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

  • Melting Points : Simpler thiadiazole-thiol derivatives (e.g., 2c in ) melt at 120–122°C, while bulkier analogs (e.g., 9c in ) lack reported values.
  • Spectroscopic Features :
    • IR : SH stretches (~2595 cm⁻¹) and C=N imine bonds (~1620 cm⁻¹) are characteristic .
    • NMR : Aromatic protons in bromophenyl groups resonate at δ 7.52–7.77 ppm, while methoxyethyl protons appear as singlets near δ 3.3–3.5 ppm .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Imidazole core formation : Reacting 4-bromobenzaldehyde with 2-methoxyethylamine under acidic conditions to form the imidazole ring .
  • Thioether linkage : Introducing the thiol group via nucleophilic substitution using potassium carbonate (K₂CO₃) in DMF or ethanol under reflux .
  • Acetamide coupling : Reacting the thioether intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide coupling agents (e.g., EDCI) in dichloromethane .
    Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for thiol:imidazole) .

Q. How is the compound characterized post-synthesis?

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify imidazole C-H protons (δ 7.2–8.1 ppm) and thiadiazole methyl groups (δ 2.4 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 493.98) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Q. What functional groups contribute to its biological activity?

  • Thioether bridge : Enhances membrane permeability and redox stability .
  • 4-Bromophenyl group : Facilitates hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Thiadiazole ring : Imparts electron-withdrawing effects, modulating enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent screening : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thioether) .
  • Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) in acetamide coupling to accelerate reaction rates (yield increase from 65% to 82%) .
  • Workflow : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .

Q. How do structural analogs inform structure-activity relationship (SAR) studies?

  • Case study : Replacing the 4-bromophenyl group with 4-fluorophenyl (analog 9b in ) reduces IC₅₀ against EGFR kinase from 12 nM to 48 nM, highlighting bromine’s role in halogen bonding .
  • Methodology : Synthesize derivatives with varied substituents (e.g., methoxy, nitro) and test in enzyme inhibition assays .

Q. What in silico methods predict biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The thiadiazole moiety forms hydrogen bonds with Arg120, while bromophenyl occupies a hydrophobic pocket .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Q. How can contradictions in reported bioactivities (e.g., antimicrobial vs. anticancer) be resolved?

  • Dose-response profiling : Test the compound across a wider concentration range (0.1–100 µM) in multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for compound efficacy .

Q. What strategies address poor solubility in biological assays?

  • Formulation : Prepare DMSO stock solutions (10 mM) with sonication (30 min) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
  • Prodrug design : Introduce PEGylated groups at the methoxyethyl chain to enhance aqueous solubility .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Forced degradation studies : Incubate in simulated gastric fluid (pH 2.0, 37°C) and analyze by LC-MS. The thioether group oxidizes to sulfoxide (t₁/₂ = 6 h), suggesting limited oral bioavailability .
  • Light stability : Store in amber vials under nitrogen to prevent photodegradation of the bromophenyl moiety .

Q. What experimental designs elucidate the mechanism of action?

  • Kinetic assays : Measure inhibition constants (Kᵢ) for COX-1/2 using a fluorometric peroxidase assay .
  • Cellular thermal shift assay (CETSA) : Identify target engagement by monitoring protein denaturation shifts in compound-treated lysates .

Key Notes

  • Methodological focus : Emphasized experimental design (e.g., DoE, CETSA) over descriptive answers.
  • Contradictions addressed : Strategies for resolving bioactivity conflicts and stability issues are prioritized .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。